molecular formula C10H18N2 B12878985 2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-amine

2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-amine

Cat. No.: B12878985
M. Wt: 166.26 g/mol
InChI Key: XMHBCPGKNPERMH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-amine is an organic compound with a unique structure that includes a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-amine typically involves the reaction of 1-methyl-1H-pyrrole with 2,2-dimethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-phenylpropan-1-one
  • 2,2-Dimethyl-1-pyridin-2-yl-propan-1-one

Uniqueness

2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-amine is unique due to its combination of a pyrrole ring and a dimethylpropan-1-amine moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the pyrrole ring may enhance its biological activity, while the dimethylpropan-1-amine group may influence its reactivity and stability.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2,2-dimethyl-1-(1-methylpyrrol-2-yl)propan-1-amine

InChI

InChI=1S/C10H18N2/c1-10(2,3)9(11)8-6-5-7-12(8)4/h5-7,9H,11H2,1-4H3

InChI Key

XMHBCPGKNPERMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CN1C)N

Origin of Product

United States

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